molecular formula C12H19N3O2 B1490606 1-(Azetidine-3-carbonyl)-4-cyclopropanecarbonylpiperazine CAS No. 1478519-70-8

1-(Azetidine-3-carbonyl)-4-cyclopropanecarbonylpiperazine

Cat. No.: B1490606
CAS No.: 1478519-70-8
M. Wt: 237.3 g/mol
InChI Key: RSQDCCKTKKWLGW-UHFFFAOYSA-N
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Description

1-(Azetidine-3-carbonyl)-4-cyclopropanecarbonylpiperazine is a useful research compound. Its molecular formula is C12H19N3O2 and its molecular weight is 237.3 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(Azetidine-3-carbonyl)-4-cyclopropanecarbonylpiperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s azetidine ring is known for its considerable ring strain, which contributes to its reactivity . This reactivity allows it to participate in enzyme-catalyzed reactions, potentially acting as an inhibitor or activator of specific enzymes. The cyclopropane moiety further enhances its interaction with biomolecules, providing a unique binding affinity .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell surface receptors can initiate signaling cascades that alter gene expression patterns . Additionally, its presence in the cellular environment can modulate metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can form covalent or non-covalent bonds with target proteins, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression, either upregulating or downregulating specific genes . The azetidine ring’s strain-driven reactivity plays a crucial role in these binding interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions but may degrade over extended periods, leading to altered cellular responses . Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, indicating a dosage-dependent response in animal studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s presence can influence the rate of metabolic reactions, leading to changes in the production and utilization of metabolites . These interactions are crucial for understanding the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments can affect its activity and function . Understanding these transport mechanisms is essential for elucidating the compound’s overall impact on cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can influence its activity, as it interacts with different biomolecules within these subcellular regions . These interactions are critical for understanding the compound’s function at the molecular level .

Properties

IUPAC Name

[4-(azetidine-3-carbonyl)piperazin-1-yl]-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c16-11(9-1-2-9)14-3-5-15(6-4-14)12(17)10-7-13-8-10/h9-10,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQDCCKTKKWLGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.